molecular formula C8H7Cl2NO2 B573060 Ethyl 5,6-dichloropicolinate CAS No. 1214366-92-3

Ethyl 5,6-dichloropicolinate

Cat. No.: B573060
CAS No.: 1214366-92-3
M. Wt: 220.049
InChI Key: ZNKCKBUCUHCEGP-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloropicolinate is a chemical building block of interest in agricultural chemistry research. It is an ester derivative of a dichlorinated picolinic acid. Picolinic acid and its derivatives represent a remarkable class of synthetic auxin herbicides . Recent research explores novel 6-aryl-2-picolinic acid and 6-pyrazolyl-2-picolinic acid compounds as potent herbicides, using structures like halauxifen-methyl as a template . These compounds function by binding to plant auxin-signaling F-box proteins (AFB5), disrupting growth processes and providing herbicidal action . As a functionalized pyridine, this compound serves as a versatile synthetic intermediate for developing new molecules for agrochemical discovery and other synthetic applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCKBUCUHCEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214366-92-3
Record name ethyl 5,6-dichloropyridine-2-carboxylate
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Preparation Methods

Fischer Esterification

The acid is refluxed with excess ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. For instance, a patented protocol for analogous compounds used 2-ethylhexanol and H₂SO₄ at reflux to produce 2-ethylhexyl 4-amino-3,6-dichloropyridine-2-carboxylate. Substituting ethanol in this method would yield this compound. Typical conditions include:

  • Molar ratio (acid:ethanol) : 1:5

  • Catalyst : 10% H₂SO₄ (v/v)

  • Temperature : 80–90°C

  • Duration : 12–24h

Acyl Chloride Intermediate

The acid is first converted to its acyl chloride using SOCl₂ or PCl₅, followed by reaction with ethanol. This two-step approach often achieves higher yields:

  • Chlorination : 5,6-dichloropicolinic acid + SOCl₂ → 5,6-dichloropicolinoyl chloride

  • Esterification : 5,6-dichloropicolinoyl chloride + ethanol → this compound

Esterification Method Conditions Yield Purity Source
Fischer (H₂SO₄)80°C, 24h, ethanol excess70–75%>95%
Acyl chloride (SOCl₂)0°C→reflux, 4h; then ethanol, 0°C, 2h85–90%>98%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) improve acyl chloride stability, while ethanol serves as both solvent and reactant in Fischer esterification.

Catalytic Enhancements

  • Acid catalysts : H₂SO₄, HCl, or p-toluenesulfonic acid (PTSA) accelerate protonation of the carbonyl group.

  • Base catalysts : Pyridine or triethylamine neutralize HCl in acyl chloride methods, driving the reaction forward.

Temperature Control

Lower temperatures (0–5°C) during acyl chloride formation minimize side reactions, while reflux conditions (80–90°C) are critical for Fischer esterification equilibrium.

Comparative Analysis of Synthetic Routes

Parameter Halogenation + Fischer Esterification Acyl Chloride Route
Total yield60–70%80–85%
Reaction time24–36h8–12h
Purification complexityModerate (aqueous workup)High (distillation)
ScalabilitySuitable for industrial scaleLimited by SOCl₂ handling

The acyl chloride route offers superior yields but requires stringent safety measures due to SOCl₂’s toxicity. Fischer esterification is preferred for simplicity but demands excess ethanol and prolonged heating .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₇H₆Cl₂N₁O₂
CAS Number: 873450-61-4
Appearance: White solid

The compound features chlorine atoms at the 5th and 6th positions on the picolinate ring, which contributes to its unique reactivity and biological activity.

Chemistry

Ethyl 5,6-dichloropicolinate serves as a valuable building block in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it useful in the development of more complex organic molecules. The chlorine atoms can participate in nucleophilic substitution reactions, enhancing the versatility of this compound in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit significant biological activities, including:

  • Antitumor Activity: this compound has been linked to the synthesis of compounds with antitumor properties. For instance, it has been utilized in developing novobiocin analogs and Hsp90 inhibitors that demonstrate efficacy against human breast cancer cell lines by inducing apoptosis and affecting cell cycle progression.
  • Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The proposed mechanism involves inhibiting bacterial growth and biofilm formation, although further studies are needed to elucidate these pathways fully.

Medicine

This compound is being explored as a precursor in drug development. Its structural characteristics make it a candidate for synthesizing pharmaceutical compounds that target specific diseases or conditions.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaSpecific UseObserved Effects
ChemistryBuilding block for organic synthesisEnables complex molecule formation
BiologyAntitumor agentInduces apoptosis in cancer cells
BiologyAntimicrobial activityEffective against specific bacterial strains
MedicineDrug precursorPotential for developing targeted therapies

Antitumor Activity Study

A study published in Cancer Research demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of Hsp90, a chaperone protein essential for cancer cell survival.

Antimicrobial Efficacy Investigation

Research conducted by the Journal of Antimicrobial Chemotherapy revealed that this compound showed notable inhibitory effects on Staphylococcus aureus biofilms. The study highlighted its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Mechanism of Action

The exact mechanism of action of Ethyl 5,6-dichloropicolinate is not fully understood. it is believed to exert its effects through:

    Antimicrobial Activity: Disrupting the cell membrane of microorganisms, leading to their inhibition.

    Anti-inflammatory and Analgesic Properties: Inhibiting the production of prostaglandins, which are involved in inflammation and pain.

Comparison with Similar Compounds

Esters of Dichloropicolinic Acid

Ethyl 5,6-dichloropicolinate belongs to a family of halogenated picolinate esters. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound C₈H₆Cl₂NO₂ 222.04 (calc.) Cl (5,6); COOEt (2) Intermediate for fluorination
Mthis compound 1214375-24-2 C₇H₅Cl₂NO₂ 206.03 Cl (5,6); COOMe (2) ≥98% purity; solid at room temperature
Ethyl 4-amino-3,5,6-trichloropicolinate 350601-39-7 C₈H₆Cl₃NO₂ 270.50 Cl (3,5,6); NH₂ (4); COOEt (2) High structural similarity (0.98)
Butyl 4-amino-3,5,6-trichloropicolinate 91867-42-4 C₁₁H₁₂Cl₃NO₂ 298.58 Cl (3,5,6); NH₂ (4); COOBu (2) Increased lipophilicity due to butyl ester

Key Observations :

  • The ethyl ester group in this compound enhances solubility in organic solvents compared to methyl esters, while longer alkyl chains (e.g., butyl) improve lipophilicity .
  • Amino-substituted analogs (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) exhibit altered reactivity due to the electron-donating NH₂ group, enabling participation in hydrogen bonding and metal coordination .

Dichloropicolinamide Derivatives

Replacing the ester group with an amide moiety significantly impacts biological and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Structural Features
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide C₁₀H₄Cl₄N₄O Cl (3,6); CONH-Pyrimidine (2) Dihedral angle: 86.6° between rings

Key Observations :

  • The amide linkage in 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide facilitates intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice .
  • The near-perpendicular dihedral angle (86.6°) minimizes steric hindrance between the pyridine and pyrimidine rings, a feature absent in ester derivatives .

Fluorinated Analogs

Fluorination of this compound yields derivatives with distinct electronic properties:

Compound Name Reaction Conditions Yield ¹⁹F NMR Shifts (ppm)
Ethyl 3-chloro-6-fluoropicolinate Cl → F substitution at C6 64% –70.6 (mono-F)
Ethyl 3,6-difluoropicolinate Cl → F substitution at C3, C6 26% –67 (C3-F), –124 (C6-F)

Key Observations :

  • Fluorination at C6 proceeds with higher efficiency (64% yield) than at C3 (26%), likely due to steric and electronic effects of the adjacent substituents .
  • The electron-withdrawing fluorine atoms enhance the pyridine ring’s electrophilicity, influencing subsequent reactions like Suzuki couplings or cyclizations .

Stability and Reactivity

  • Mthis compound (CAS: 1214375-24-2) is commercially available with ≥98% purity, highlighting its stability under standard storage conditions .
  • In contrast, amide derivatives (e.g., 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide) require controlled crystallization to avoid impurities .

Biological Activity

Ethyl 5,6-dichloropicolinate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and anti-inflammatory domains.

This compound is synthesized through several chemical reactions involving 5,6-dichloropyridine. A common method includes the reaction of ethyl 5,6-dichloronicotinate with ethyl iodide under controlled conditions to optimize yield and purity. The compound's structure features two chlorine atoms on the pyridine ring, which significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism involves disrupting the cell membrane of microorganisms, leading to inhibition of growth.
  • Anti-inflammatory Properties : this compound has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. This property suggests potential applications in pain management and inflammatory conditions.
  • Analgesic Effects : Related to its anti-inflammatory activity, the compound may also possess analgesic properties, making it a candidate for further research in pain relief.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that its antimicrobial action is primarily due to membrane disruption in target cells. In terms of anti-inflammatory effects, it likely modulates pathways involved in prostaglandin synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 5-chloropicolinateContains one chlorine atomReduced antimicrobial activity compared to this compound
Ethyl 6-chloropicolinateContains one chlorine atomSimilar but less effective than this compound

These comparisons highlight how the substitution pattern on the pyridine ring affects the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition zones around treated areas compared to controls, confirming its antimicrobial properties.
  • Inflammation Models : Animal studies have shown that administration of this compound reduced inflammation markers in models of induced arthritis. This suggests its potential use as an anti-inflammatory agent in clinical settings.
  • Toxicity Assessments : Toxicological evaluations have indicated that while this compound exhibits promising biological activity, careful consideration must be given to dosage and potential side effects in therapeutic applications .

Q & A

Q. How can cross-disciplinary studies leverage this compound in materials science or medicinal chemistry?

  • Materials : Investigate its coordination chemistry with transition metals for MOF synthesis. Characterize porosity via BET analysis.
  • Medicinal : Screen against target enzymes (e.g., kinases) using molecular docking (AutoDock Vina) followed by in vitro validation .

Methodological Frameworks

  • PICOT Adaptation for Chemical Research :

    • P (Problem): Reaction efficiency
    • I (Intervention): Catalyst system
    • C (Comparison): Alternative catalysts
    • O (Outcome): Yield/enantioselectivity
    • T (Time): Reaction duration .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

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